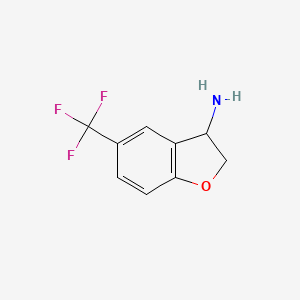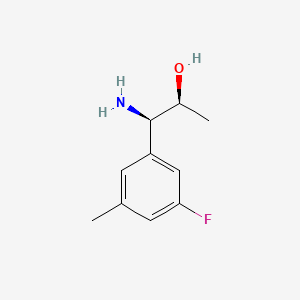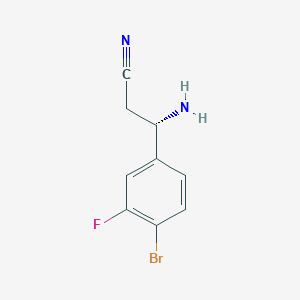
3-Chloro-3-methylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-methylazetidine is a four-membered heterocyclic compound with the molecular formula C4H8ClN. It is a derivative of azetidine, characterized by the presence of a chlorine atom and a methyl group attached to the nitrogen-containing ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-methylazetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-2-methylpropylamine with a base to induce cyclization, forming the azetidine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems and optimized reaction conditions ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-3-methylazetidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to yield amines.
Ring-Opening Reactions: Due to the ring strain, this compound can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted azetidines
- N-oxides
- Amines
Scientific Research Applications
3-Chloro-3-methylazetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-methylazetidine involves its interaction with biological targets, leading to various effects. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA and proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
3-Chloroazetidine: Lacks the methyl group, leading to different reactivity and properties.
3-Methylazetidine: Lacks the chlorine atom, affecting its chemical behavior.
Azetidine: The parent compound, without any substituents.
Uniqueness: 3-Chloro-3-methylazetidine’s unique combination of a chlorine atom and a methyl group on the azetidine ring imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C4H8ClN |
|---|---|
Molecular Weight |
105.56 g/mol |
IUPAC Name |
3-chloro-3-methylazetidine |
InChI |
InChI=1S/C4H8ClN/c1-4(5)2-6-3-4/h6H,2-3H2,1H3 |
InChI Key |
RLSWLNQMCZSNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl](/img/structure/B13042110.png)







![6-Propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13042152.png)





